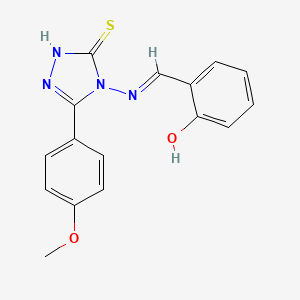![molecular formula C14H9ClF3NO2 B12008470 4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)
4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-chloro-2-{[3-(trifluorométhyl)phényl]amino}benzoïque est un composé organique appartenant à la classe des acides carboxyliques aromatiques. Il se caractérise par la présence d'un groupe chloro, d'un groupe trifluorométhyl et d'un groupe amino liés à un noyau d'acide benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 4-chloro-2-{[3-(trifluorométhyl)phényl]amino}benzoïque implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Nitration : Le matériau de départ, l'acide 4-chlorobenzoïque, subit une nitration pour introduire un groupe nitro.
Réduction : Le groupe nitro est ensuite réduit en un groupe amino à l'aide d'un agent réducteur tel que l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone.
Réaction de couplage : Enfin, le groupe amino est couplé à l'intermédiaire trifluorométhylé pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-chloro-2-{[3-(trifluorométhyl)phényl]amino}benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou en d'autres formes réduites.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont utilisés dans des conditions telles que des milieux acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
L'acide 4-chloro-2-{[3-(trifluorométhyl)phényl]amino}benzoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement de produits agrochimiques, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-chloro-2-{[3-(trifluorométhyl)phényl]amino}benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. La présence des groupes chloro et trifluorométhyl peut améliorer son affinité de liaison à certaines enzymes ou à certains récepteurs, conduisant à la modulation des processus biologiques. Des études détaillées sur ses cibles moléculaires et ses voies sont essentielles pour comprendre pleinement ses effets.
Applications De Recherche Scientifique
4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-chloro-3-(trifluorométhyl)benzoïque
- Acide 2-chloro-3-(trifluorométhyl)benzoïque
- 4-(Trifluorométhyl)benzylamine
Unicité
L'acide 4-chloro-2-{[3-(trifluorométhyl)phényl]amino}benzoïque est unique en raison de l'agencement spécifique de ses groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H9ClF3NO2 |
|---|---|
Poids moléculaire |
315.67 g/mol |
Nom IUPAC |
4-chloro-2-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-4-5-11(13(20)21)12(7-9)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,19H,(H,20,21) |
Clé InChI |
LPWKGXQNCDWGRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)


